molecular formula C16H16Cl2O3S B14017355 2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol CAS No. 63988-90-9

2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol

Cat. No.: B14017355
CAS No.: 63988-90-9
M. Wt: 359.3 g/mol
InChI Key: HNQCNXWWWLSZKI-UHFFFAOYSA-N
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Description

Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is a complex organic compound characterized by the presence of phenol, dichloro, and sulfonyl groups. This compound is notable for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the dichloro groups. This is followed by the sulfonylation reaction, where the sulfonyl group is introduced using a sulfonyl chloride reagent. The final step involves the methylation of the compound to achieve the desired structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and methylating agents.

Chemical Reactions Analysis

Types of Reactions

Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,4-dichloro-6-methyl-
  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol

Uniqueness

Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonyl group attached to a trimethylphenyl moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other dichlorophenols.

Properties

CAS No.

63988-90-9

Molecular Formula

C16H16Cl2O3S

Molecular Weight

359.3 g/mol

IUPAC Name

2,4-dichloro-6-[(2,4,6-trimethylphenyl)sulfonylmethyl]phenol

InChI

InChI=1S/C16H16Cl2O3S/c1-9-4-10(2)16(11(3)5-9)22(20,21)8-12-6-13(17)7-14(18)15(12)19/h4-7,19H,8H2,1-3H3

InChI Key

HNQCNXWWWLSZKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=C(C(=CC(=C2)Cl)Cl)O)C

Origin of Product

United States

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